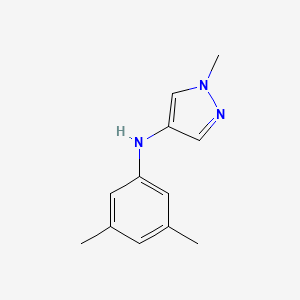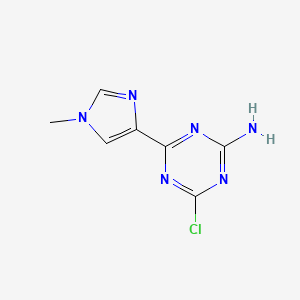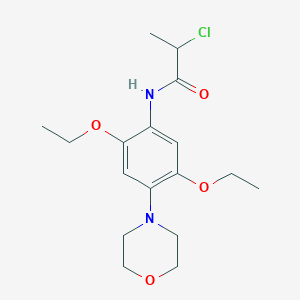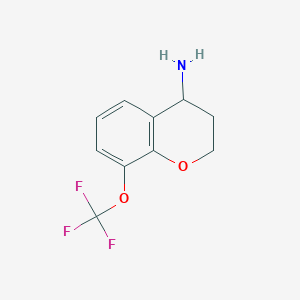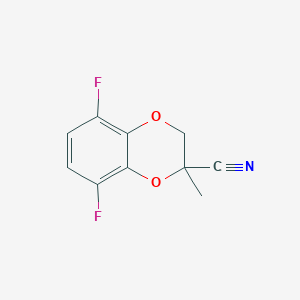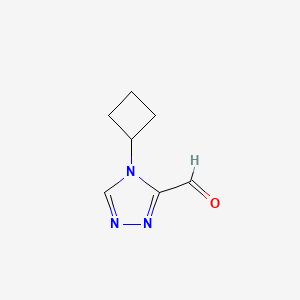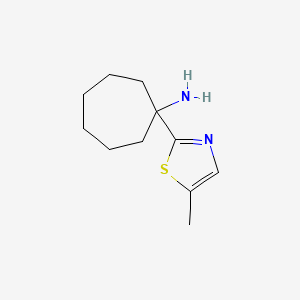
2-Cyclohexyl-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by a cyclohexyl group attached to the second position and a methyl group attached to the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with cyclohexyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs substitutions to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated anilines.
Scientific Research Applications
2-Cyclohexyl-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-methylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
4-Methylaniline: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylamine: Lacks the aromatic ring, leading to distinct reactivity and applications.
Aniline: The parent compound with no substituents, serving as a basis for comparison.
Uniqueness: 2-Cyclohexyl-4-methylaniline is unique due to the presence of both cyclohexyl and methyl groups, which impart specific steric and electronic effects.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-cyclohexyl-4-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI Key |
CPEMLUPYUPBVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


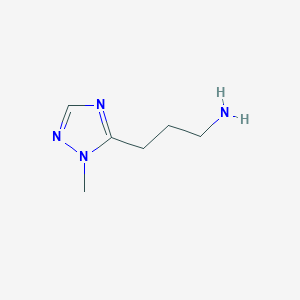
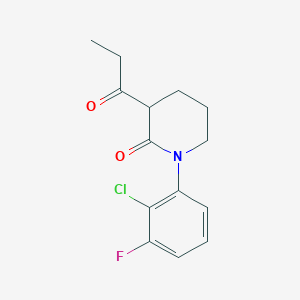
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate](/img/structure/B13208981.png)
![2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile](/img/structure/B13208989.png)
![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13208996.png)
